1. PreladenantCompound Description: Preladenant (2-(furan-2-yl)7-(2-(4-(4-(2-methoxyethoxy)phenyl)piperazin-1-yl)ethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine) is an adenosine A2A receptor antagonist that has undergone phase III clinical trials for the treatment of Parkinson's disease. []Relevance: Preladenant shares the core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structure with 2-{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. The presence of a substituted piperazine ring at the 7-position and a furan ring at the 2-position in Preladenant highlights key structural features commonly found in potent and selective A2A receptor antagonists within this chemical class. [, ] Understanding the structure-activity relationships of Preladenant and its metabolites provides valuable insights into designing novel A2A antagonists, potentially with improved pharmacological profiles. []
2. [¹¹C]PreladenantCompound Description: [¹¹C]Preladenant is a radiolabeled version of Preladenant developed for mapping cerebral adenosine A2A receptors using positron emission tomography (PET). [] Relevance: The successful development and evaluation of [¹¹C]Preladenant as a PET tracer further underscores the potential of compounds containing the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold, like 2-{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, for targeting and imaging A2A receptors in the brain. []
3. [¹⁸F]MNI-444Compound Description: [¹⁸F]MNI-444 (7-(2-(4-(4-(2-[¹⁸F]fluoroethoxy)phenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine) is another PET radiopharmaceutical developed for mapping A2A receptors in the brain. []Relevance: [¹⁸F]MNI-444 shares a close structural resemblance to both Preladenant and 2-{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, particularly the presence of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core, a furan ring at the 2-position, and a substituted piperazine ring at the 7-position. This highlights the importance of these structural features for achieving high affinity and selectivity for A2A receptors. []
4. 7-(2-(4-(2-fluoro-4-[¹²³I]iodophenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-imidazo[1,2-c]pyrazolo[4,3-e]pyrimidin-5-amine ([¹²³I]MNI-420)Compound Description: [¹²³I]MNI-420 is a single photon emission computed tomography (SPECT) radiopharmaceutical designed for imaging A2A receptors. [] Relevance: While not directly containing the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core, [¹²³I]MNI-420 shares a significant structural similarity with 2-{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. Both compounds feature a central heterocyclic core, a furan ring, and a substituted piperazine ring. [] This comparison highlights the versatility of this general scaffold for developing ligands targeting adenosine receptors, even with variations in the central heterocycle.
5. Series of pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives with a phosphonylbenzyl chain at position 7Compound Description: These derivatives were synthesized to develop potent and selective A2A adenosine receptor antagonists or pesticide lead compounds. []Relevance: This series emphasizes the exploration of the pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine scaffold, which is also present in 2-{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, for its potential in medicinal chemistry and agricultural applications. [] The presence of a phosphonylbenzyl group at position 7 in these derivatives highlights the possibility of introducing various substituents at this position to modulate the compounds' activity and physicochemical properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.